![molecular formula C9H7BrF2O B2754458 1-(3-Bromophenyl)-2,2-difluoropropan-1-one CAS No. 2028542-26-7](/img/structure/B2754458.png)
1-(3-Bromophenyl)-2,2-difluoropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Bromophenyl)-2,2-difluoropropan-1-one, also known as 3-Bromodifluoroketone (BDK), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDK is a versatile compound that can be synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Scientific Research Applications
Anti-Arrhythmia Agent
BH belongs to the class of tetrahydroisoquinolines and has been investigated for its potential as an anti-arrhythmia agent . Arrhythmias are abnormal heart rhythms, and BH’s pharmacokinetic characterization has shed light on its efficacy in treating these conditions. It is essential for maintaining normal heart function and preventing life-threatening arrhythmias.
Cancer Research
Recent studies have explored BH analogs for their anticancer activity. Specifically, researchers synthesized 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs and evaluated their growth inhibition properties. These compounds exhibited promising results, making them potential candidates for further investigation in cancer therapy .
Metabolite Identification
Understanding BH’s metabolism is crucial for drug development. Researchers have identified its metabolites both in vitro and in vivo. The main metabolic pathways involve phase-I reactions (demethylation, dehydrogenation, and epoxidation) and phase-II reactions (glucuronide and sulfate conjugation). A total of 18 metabolites have been characterized, providing insights into BH’s absorption and metabolism .
Fluoromethylation Reactions
BH’s difluoropropanone moiety makes it interesting for nucleophilic fluoromethylation reactions. Researchers have explored its reactivity with para-quinone methides (p-QMs) using Me3SiRf (Rf = CF2H, CF3, CF2CF3, CF2COOEt, and CF2SPh). These reactions yield structurally diverse difluoromethyl products, which have potential applications in organic synthesis .
Neuropharmacology
Given its tetrahydroisoquinoline structure, BH may have implications in neuropharmacology. Investigating its effects on neurotransmitter systems, neuronal excitability, or neuroprotection could reveal new therapeutic avenues for neurological disorders.
properties
IUPAC Name |
1-(3-bromophenyl)-2,2-difluoropropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O/c1-9(11,12)8(13)6-3-2-4-7(10)5-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWXEMHOUIOQQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Br)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.